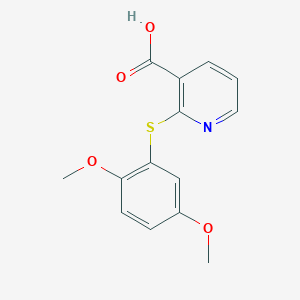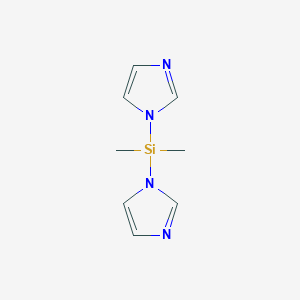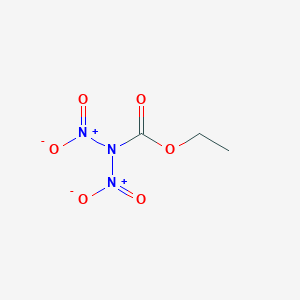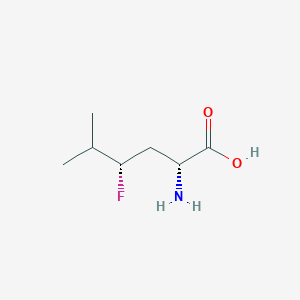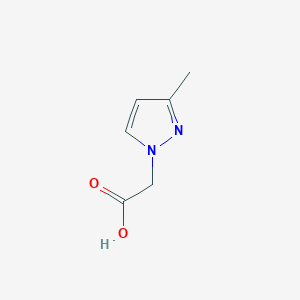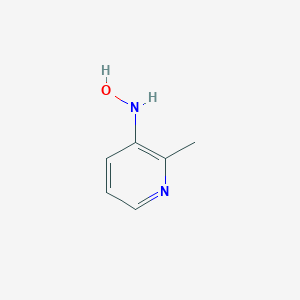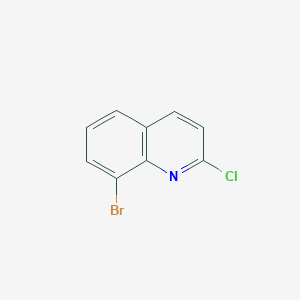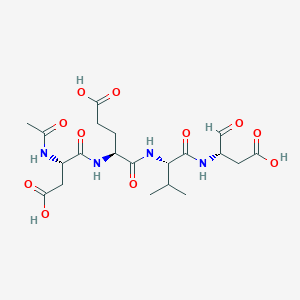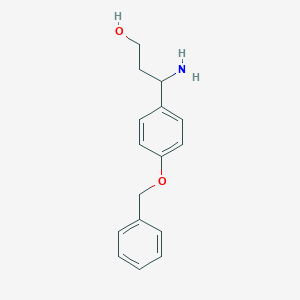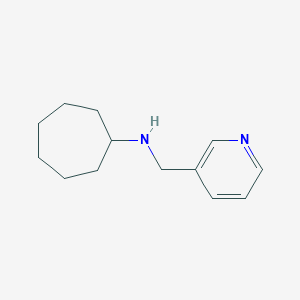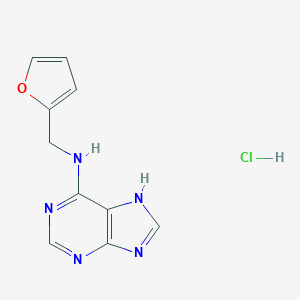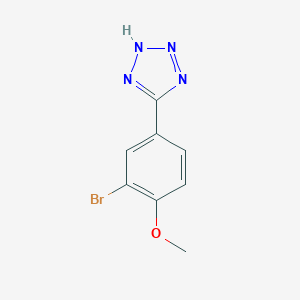
5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrazole derivatives involves various strategies, often targeting the introduction of specific functional groups to achieve desired properties. While the exact synthesis method for 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole specifically is not detailed in the available literature, general approaches for synthesizing tetrazole compounds involve cycloaddition reactions, nucleophilic substitution, or the use of azides with nitriles. These methods provide a framework for understanding how such compounds might be synthesized (Al-Hourani et al., 2015).
Molecular Structure Analysis
Tetrazole derivatives, including 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, exhibit distinct molecular structures characterized by the tetrazole ring. X-ray crystallography studies reveal that these compounds often crystallize in specific space groups, with detailed cell dimensions illustrating the planarity of the tetrazole rings and the orientation of substituent groups. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological molecules (Askerov et al., 2019).
Chemical Reactions and Properties
Tetrazole compounds participate in a variety of chemical reactions, such as cycloadditions, substitutions, and transformations into other heterocyclic compounds. These reactions are influenced by the nature of the substituents attached to the tetrazole ring. The presence of a bromo-methoxyphenyl group in 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole could affect its reactivity, making it a precursor for further chemical modifications (Harada et al., 1992).
Physical Properties Analysis
The physical properties of tetrazole derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. These properties are essential for predicting the compound's behavior in different environments and applications. For instance, the planarity of the tetrazole ring and the nature of its substituents influence the compound's crystallinity and thermal stability (Gómez-Zavaglia et al., 2006).
Chemical Properties Analysis
The chemical properties of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its application in different chemical reactions and potential use in material science or pharmaceuticals. The electron-withdrawing or donating nature of the substituents affects the electron density on the tetrazole ring, thereby influencing its chemical behavior (Dabbagh et al., 2006).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Docking
A study explored the crystal structures of tetrazole derivatives, including those similar to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, and conducted molecular docking studies to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme. This research suggests potential applications in understanding enzyme inhibition and drug design (Al-Hourani et al., 2015).
Crystallographic Data on Substituted Tetrazolones
Research on crystallographic data of substituted tetrazolones, including compounds similar to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, analyzed their solid-state formation and hydrogen bonding. These findings contribute to the understanding of molecular interactions in solid states, which can be valuable in materials science (Rayat, Alawode, & Desper, 2009).
Synthesis and Characterization in Photodynamic Therapy
A study involved the synthesis and characterization of novel zinc phthalocyanine derivatives, including components structurally akin to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole. These derivatives exhibited properties useful in photodynamic therapy, highlighting the potential use of tetrazole derivatives in cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis for Anticonvulsant Activity
Research on the synthesis of compounds with a structure related to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole revealed their potential anticonvulsant activity. This suggests the role of such compounds in the development of new anticonvulsant drugs (Vijaya Raj & Narayana, 2006).
Antitumor Activity and Structure Activity Relationships
Another study focused on synthesizing hetero annulated carbazoles, including structures similar to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole. They demonstrated significant in vitro antitumor activity, suggesting their potential as therapeutic drugs against cancer (Murali, Sparkes, & Prasad, 2017).
Safety And Hazards
As with any chemical compound, handling “5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information.
Zukünftige Richtungen
The study and application of “5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole” would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a lead compound in drug discovery.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.
Eigenschaften
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c1-14-7-3-2-5(4-6(7)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMQSSCIJPVXSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNN=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596262 |
Source


|
| Record name | 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |
CAS RN |
191602-76-3 |
Source


|
| Record name | 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

